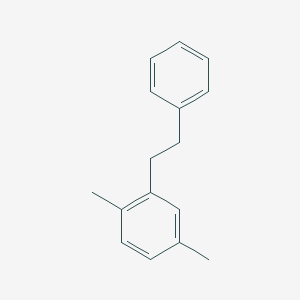
1,4-Dimethyl-2-(2-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-(2-phenylethyl)benzene is an organic compound with the molecular formula C16H18. It is a derivative of benzene, featuring two methyl groups and a phenylethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-(2-phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons by adding hydrogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Applications De Recherche Scientifique
1,4-Dimethyl-2-(2-phenylethyl)benzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2-(2-phenylethyl)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Similar structure but lacks the phenylethyl group.
1,2-Dimethylbenzene (o-Xylene): Similar structure but with methyl groups in different positions.
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups in different positions.
2-Phenylethylbenzene: Similar structure but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-2-(2-phenylethyl)benzene is unique due to the presence of both methyl and phenylethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
138083-58-6 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1,4-dimethyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-9-14(2)16(12-13)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
LROLLPFSQKOCPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


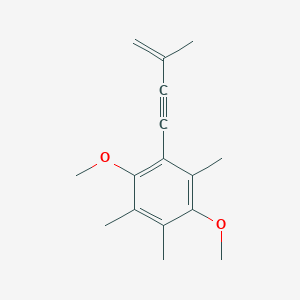
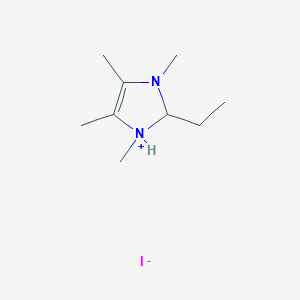
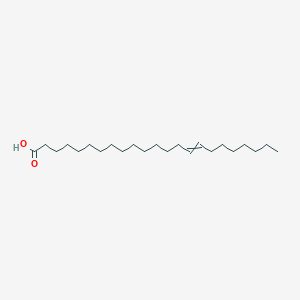
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
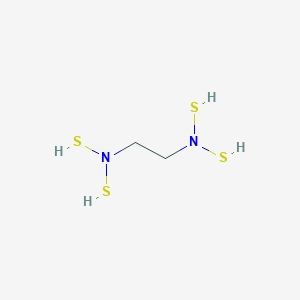
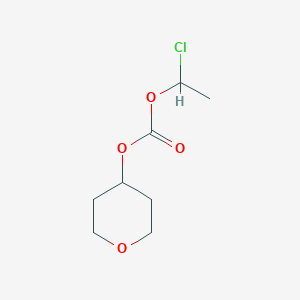
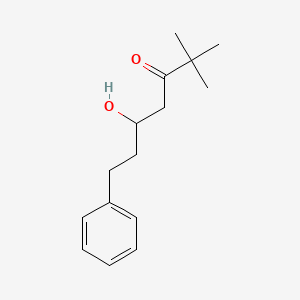

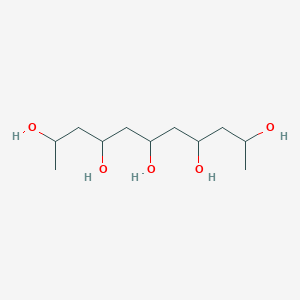

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
